molecular formula C10H20N4O2 B14426066 1,4,8,11-Tetraazacyclotetradecane-2,3-dione CAS No. 82350-10-5

1,4,8,11-Tetraazacyclotetradecane-2,3-dione

Cat. No.: B14426066
CAS No.: 82350-10-5
M. Wt: 228.29 g/mol
InChI Key: GBQZMUHZPTYOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8,11-Tetraazacyclotetradecane-2,3-dione is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione typically involves the cyclization of linear tetraamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4,8,11-Tetraazacyclotetradecane-2,3-dione undergoes various chemical reactions, including:

    Complexation Reactions: It forms stable complexes with transition metals such as copper, zinc, and iron. These reactions typically occur in aqueous solutions and are facilitated by the presence of the macrocyclic ligand.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving metal ions as catalysts.

    Substitution Reactions: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The exact mechanism depends on the specific metal ion and the biological system .

Comparison with Similar Compounds

1,4,8,11-Tetraazacyclotetradecane-2,3-dione is unique due to its high stability and ability to form strong complexes with a variety of metal ions. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

82350-10-5

Molecular Formula

C10H20N4O2

Molecular Weight

228.29 g/mol

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-2,3-dione

InChI

InChI=1S/C10H20N4O2/c15-9-10(16)14-6-2-4-12-8-7-11-3-1-5-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)

InChI Key

GBQZMUHZPTYOKN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCCNC(=O)C(=O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.